![molecular formula C9H10F2O2 B13500014 [4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
[4-(Difluoromethyl)-3-methoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring, with a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of a suitable precursor, such as a methoxy-substituted benzaldehyde. This can be achieved using difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[4-(Difluoromethyl)-3-methoxyphenyl]methanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [4-(Difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-(Difluoromethyl)-3-methoxyphenyl]methanol include:
[4-(Trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)-3-hydroxyphenyl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.
[4-(Difluoromethyl)-3-methoxyphenyl]ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3 |
Clave InChI |
WNLVOYWPZNTEAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


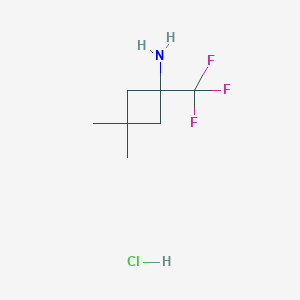
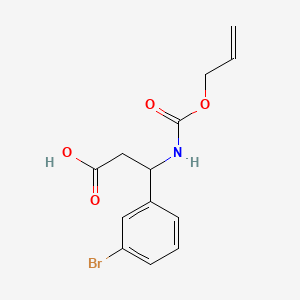
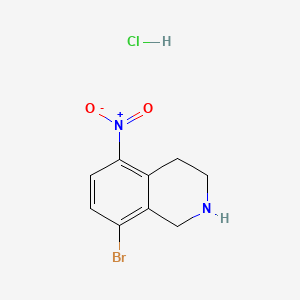
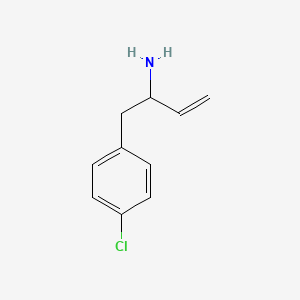

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
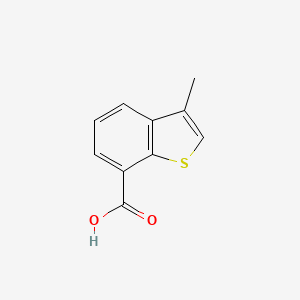
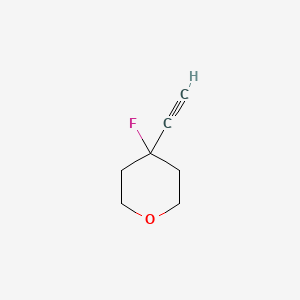
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
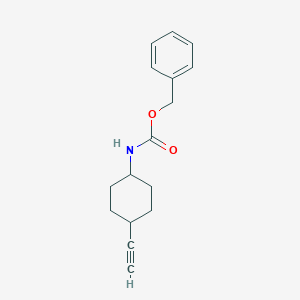
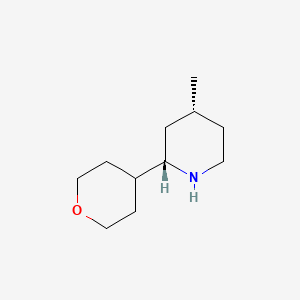

![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
